molecular formula C14H15ClN2O2 B2474000 N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2308313-72-4

N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide

Cat. No. B2474000
CAS RN: 2308313-72-4
M. Wt: 278.74
InChI Key: KFDCWQMGWSBZTQ-UHFFFAOYSA-N
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Description

N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a pyrrolidine derivative, and its structure consists of a pyrrolidine ring attached to a phenyl ring, with an enamide group attached to the pyrrolidine ring.

Scientific Research Applications

N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide is in the field of medicinal chemistry. N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has been found to have promising anticancer activity, and it has been studied extensively as a potential drug candidate for the treatment of various types of cancers. N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has also been found to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain ion channels in the brain.

Mechanism of Action

The mechanism of action of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and ion channels in the body. N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has been shown to inhibit the activity of the enzyme FAAH, which is involved in the metabolism of endocannabinoids. N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in the body. N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has been shown to inhibit the activity of FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are known to have various physiological effects, including analgesic and anti-inflammatory effects. N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide is its potential applications in various fields of scientific research, including medicinal chemistry and neuroscience. N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has been shown to have promising anticancer activity, and it has been studied extensively as a potential drug candidate for the treatment of various types of cancers. N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide has also been found to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain ion channels in the brain. However, one of the limitations of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide is its limited solubility in water, which may make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for research on N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide. One of the most significant areas of research is the development of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide as a potential drug candidate for the treatment of various types of cancers. Further research is needed to optimize the synthesis method of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide and to study its pharmacokinetics and toxicity in vivo. Another area of research is the study of the mechanism of action of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide, which may lead to the development of new drugs that target the same enzymes and ion channels as N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide. Finally, further research is needed to study the potential applications of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide in the field of neuroscience, particularly in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide involves the reaction between 4-chlorobenzaldehyde and 3-pyrrolidinone in the presence of sodium hydride and acetic anhydride. The resulting intermediate is then reacted with propargyl bromide to form N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide. This synthesis method has been optimized to produce high yields of N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide with high purity.

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-2-13(18)16-8-10-7-14(19)17(9-10)12-5-3-11(15)4-6-12/h2-6,10H,1,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDCWQMGWSBZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide

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